(o-Methoxyphenoxy)phenylacetic acid
Description
(o-Methoxyphenoxy)phenylacetic acid is a phenylacetic acid derivative characterized by an ortho-methoxyphenoxy substituent on the phenylacetic acid backbone. This compound is synthesized via hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under alkaline conditions, yielding a solid product with a 78.57% yield .
Properties
CAS No. |
53498-61-6 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17) |
InChI Key |
LXLIMXAIDZLLPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (o-Methoxyphenoxy)phenylacetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction.
- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components is less than 0.1%-1%.
- Cooling the reaction materials and separating the lower-layer acidic water and salt.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, followed by filtration.
- Acidifying the filtrate with inorganic acid until the pH is 1-4, cooling, and precipitating under stirring conditions.
- Performing suction filtration and washing the product with clear water, followed by centrifugation and drying to obtain the finished product.
Industrial Production Methods
The industrial production of (o-Methoxyphenoxy)phenylacetic acid follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, stable, high-yielding, and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(o-Methoxyphenoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, copper (II) hydroxide, and various organic solvents such as ethanol and diethyl ether .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (o-Methoxyphenoxy)phenylacetic acid is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology
Medicine
In medicine, (o-Methoxyphenoxy)phenylacetic acid is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways .
Industry
Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (o-Methoxyphenoxy)phenylacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Table 1: Methoxy-Substituted Analogs
| Compound | Substituent Position | Key Activity | Relative Potency |
|---|---|---|---|
| (o-Methoxyphenoxy)phenylacetic acid | Ortho-methoxy | Not reported (inferred antiviral) | N/A |
| SN15/SN16 | Varied methoxy | Antiviral | Baseline |
| SN_23 | 3-Methoxy | Antiviral | 2–6× higher |
Halogenated Phenylacetic Acid Derivatives
Halogen substituents, particularly fluorine and chlorine, modulate activity and selectivity:
- 2-Fluorophenylacetic acid (SN17) : Substitution at the 2-position increased antiviral activity ≥2× compared to the 4-fluoro analog (SN18) .
Key Insight: Ortho-substituted halogens (e.g., 2-fluoro in SN_17) may improve target engagement compared to (o-Methoxyphenoxy)phenylacetic acid, depending on the biological target’s hydrophobicity and steric requirements.
Hydroxylated and Other Polar Derivatives
Hydroxyl groups influence metabolic pathways and bioactivity:
- 4-Hydroxyphenylacetic acid : Found in Rubus pinfaensis and fungal metabolites, this compound is associated with bile acid modulation and antifungal properties .
- 3,4-Dihydroxyphenylacetic acid : A dopamine metabolite with anticancer activity, illustrating how dihydroxylation enhances redox activity and receptor interactions .
Comparison: The methoxyphenoxy group in (o-Methoxyphenoxy)phenylacetic acid may confer greater metabolic stability than hydroxylated analogs, which are prone to phase II conjugation (e.g., glucuronidation) .
Structural Analogs and Bioisosteres
- Phenylpropanoic acid esters: SN_23’s superior antiviral activity over phenylacetic esters suggests that elongating the carbon chain improves target affinity .
- Acid bioisosteres: Derivatives of phenylacetic and phenylpropanoic acids exhibit multitarget antihyperglycemic effects, with molecular docking showing enhanced binding to PTP-1B and AR enzymes .
Table 2: Structural Modifications and Activity
| Modification | Example Compound | Therapeutic Area | Key Advantage |
|---|---|---|---|
| Methoxyphenoxy | Target compound | Antiviral (inferred) | Steric/electronic modulation |
| Phenylpropanoic acid | SN_23 | Antiviral | Increased chain flexibility |
| Dichlorophenoxy | Fenclofenac | Anti-inflammatory | Reduced side effects |
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